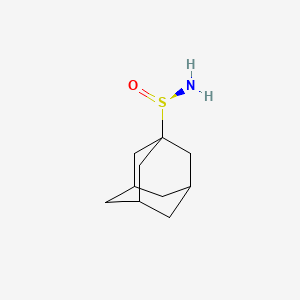

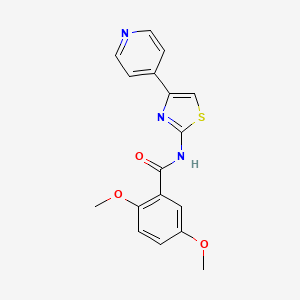

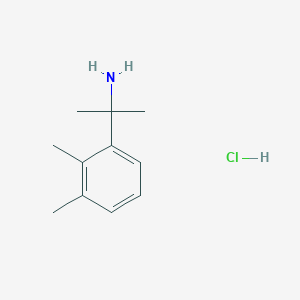

2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" is a chemical entity that appears to be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is often achieved through the reaction of appropriate amine and acid derivatives. For instance, the synthesis of antipyrine derivatives reported in one study involves the use of benzoyl chloride and amines, which could be a similar approach to synthesizing the compound of interest . Another study describes the synthesis of benzamide derivatives through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives . These methods suggest that the synthesis of "2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" could potentially involve similar reagents and conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, which provides detailed information on atom positions, bond lengths, angles, and dihedral angles . The crystal packing is typically stabilized by hydrogen bonds and π-interactions, which are also likely to be present in the structure of "2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions, as seen in the synthesis of thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes . These reactions are influenced by the functional groups present on the benzamide scaffold and could be relevant to the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of dimethoxy groups and a pyridinyl thiazole moiety in "2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide" would affect its polarity, solubility in organic solvents, and potential for forming stable crystals . The compound's fluorescence properties could also be inferred from similar compounds, such as the highly sensitive and stable fluorescence derivatization reagent for carboxylic acids .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research involving 2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide and its derivatives has led to significant insights into their synthesis and potential applications. A notable study demonstrated the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, showing promising COX-2 inhibition and analgesic activities, highlight the therapeutic potential of derivatives in medical research (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Agents

Another research avenue explored the synthesis and investigation of 1,3,4-oxadiazole thioether derivatives containing various moieties for their antibacterial activities. Notably, one compound exhibited superior inhibitory effects against Xanthomonas oryzae, suggesting a potent application in combating bacterial infections in agriculture (Song et al., 2017).

Drug Development and Synthesis

On the drug development front, the synthesis and evaluation of substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) have been reported. These findings are crucial for developing new therapeutic agents targeting cancer and related angiogenic diseases (Borzilleri et al., 2006).

Electrochromic Materials

The exploration of novel electron acceptors for electrochromic materials has led to the discovery of thiadiazolo[3,4-c]pyridine as a potent acceptor, enabling the development of fast-switching green electrochromic polymers with low bandgaps. This research opens new avenues for creating efficient electrochromic devices for various applications, including smart windows and displays (Ming et al., 2015).

Propriétés

IUPAC Name |

2,5-dimethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-3-4-15(23-2)13(9-12)16(21)20-17-19-14(10-24-17)11-5-7-18-8-6-11/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGUJIIUFGRELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)

![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)

![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)

![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)